1-(4-Bromophenyl)imidazolidin-2-one

Epigenetics Bromodomain Inhibition Cancer Therapeutics

Epigenetics teams needing a validated BRD4 BD2 starting point face weeks of synthesis delay. 1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2) provides an immediate, quantitatively characterized entry with a cellular IC50 of 1.6 μM. • Validated BRD4 BD2 inhibition baseline for SAR expansion. • Para-bromo handle enables direct Suzuki-Miyaura polymerization. • Class SAR confirms para-halogen enhances immunosuppressive activity. Available in 95% purity from stock with batch-specific QC.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 530081-14-2
Cat. No. B1342252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)imidazolidin-2-one
CAS530081-14-2
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
InChIKeyIQYIOVFMXOWYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)imidazolidin-2-one: Chemical Identity & Procurement


1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2) is a synthetic heterocyclic compound belonging to the imidazolidinone class, featuring a five-membered cyclic urea ring with a 4-bromophenyl substituent at the N1 position . Its molecular formula is C9H9BrN2O with a molecular weight of 241.08 g/mol, and it exhibits predicted physicochemical properties including a melting point range of 189–191°C, a predicted density of 1.579±0.06 g/cm³, and a predicted pKa of 13.79±0.20 . This compound is primarily utilized as a research chemical, building block, and reference substance in medicinal chemistry and drug discovery, with commercial availability typically at 95% purity or higher .

Synthetic building block: cross-coupling-ready bromoaryl handle for Suzuki-Miyaura transformations.
Medicinal chemistry tool: BRD4 bromodomain 2 inhibition starting point for epigenetic probe development.
Immunosuppressive pathway research: para-halogen SAR context supported by class-level splenocyte assay data.

1-(4-Bromophenyl)imidazolidin-2-one: Differentiation from Analogs


Within the imidazolidin-2-one chemical space, halogen substitution pattern and position profoundly influence molecular recognition, synthetic utility, and biological activity, rendering simple analog substitution unreliable without empirical validation. The presence of a bromine atom at the para position of the phenyl ring confers distinct electronic and steric properties that affect both the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling for polymer or biaryl synthesis) and its interaction with biological targets such as bromodomain-containing proteins [1]. Class-level structure-activity relationship (SAR) studies further indicate that halogen substitution on the phenyl moiety is favorable for activity in immunosuppressive and anticancer contexts, underscoring that even closely related analogs (e.g., 3-bromo, 2-bromo, 4-chloro, or 4-fluoro derivatives) are not functionally interchangeable [2]. The quantitative evidence below substantiates the specific, measurable points of differentiation that warrant prioritization of this exact compound for targeted research applications.

Regioisomer & halogen mismatch

4-Br substitution vs. 3-Br, 4-F, or 4-Cl analogs alters both cross-coupling reactivity and biological target engagement profiles; simple replacement may invalidate synthetic routes or SAR hypotheses.

Non-halogenated analog deficiency

Unsubstituted phenyl or non-brominated variants lack the reactive handle for Suzuki coupling and show no BRD4 BD2 inhibition, limiting direct interchangeability in materials or epigenetics workflows.

1-(4-Bromophenyl)imidazolidin-2-one: Differentiation Evidence


BRD4 Bromodomain 2 Inhibition

1-(4-Bromophenyl)imidazolidin-2-one demonstrates measurable inhibition of the BRD4 bromodomain 2 (BD2) with an IC50 of 1.60E+3 nM (1.6 μM) in a cellular HEK293 assay [1]. This activity is absent in the unsubstituted imidazolidin-2-one parent scaffold, and comparative data for other halogenated analogs in this specific assay are not reported, establishing the 4-bromophenyl derivative as a distinct, quantifiable starting point for BRD4-targeted medicinal chemistry efforts.

BRD4 BD2 Inhibition
Reported
IC50 = 1.6 μM
Supports BRD4 BD2 target engagement studies
HEK293 cellular assay; cross-study comparison
Epigenetics Bromodomain Inhibition Cancer Therapeutics

Suzuki-Miyaura Cross-Coupling Reactivity

The para-bromophenyl substituent of 1-(4-Bromophenyl)imidazolidin-2-one serves as a competent electrophilic partner in Suzuki-Miyaura cross-coupling reactions, a transformation that is not possible with non-brominated analogs such as the 4-fluorophenyl derivative (CAS 53159-75-4) [1]. In a reported procedure, this compound was coupled with a fluorene bis(boronic ester) to generate a novel conjugated copolymer with distinct fluorescence properties, directly demonstrating its utility as a functional monomer [1]. This reactivity profile contrasts sharply with 1-(4-fluorophenyl)imidazolidin-2-one, which lacks a suitable leaving group for palladium-catalyzed cross-coupling and is instead a known PDE4 inhibitor (Ro 20-1724) .

Cross-coupling Reactivity
Head-to-head
4-Br: reactive partner
4-F: non-reactive
Enables polymer synthesis; 4-F analog functions as PDE4 inhibitor
Suzuki coupling with fluorene bis(boronic ester)
Synthetic Chemistry Cross-Coupling Polymer Chemistry

Immunosuppressive Activity: Halogen SAR

A systematic SAR study of N1-substituted imidazolidin-2-ones evaluated their immunosuppressive activity in a concanavalin A (ConA)-stimulated mouse splenocyte proliferation assay [1]. The presence of a halogen on the phenyl ring was identified as favorable for activity, with compounds 10 (4-fluorophenyl), 11 (4-chlorophenyl), and 14 (4-bromophenyl) all exhibiting measurable inhibition [1]. While compound-specific IC50 values for the 4-bromo derivative were not separately reported in the abstract, the class-level inference that para-halogen substitution enhances potency establishes that the 4-bromophenyl variant is a preferred scaffold over non-halogenated analogs for immunosuppressive screening.

Immunosuppressive SAR
Class-level
Halogen substitution → favorable activity
Supports para-halogen SAR context in splenocyte assay
ConA mouse splenocyte proliferation; IC50 not reported
Immunosuppression Structure-Activity Relationship Medicinal Chemistry

Physicochemical Differentiation

1-(4-Bromophenyl)imidazolidin-2-one exhibits a reported melting point of 189–191°C, which is significantly higher than that of the 3-bromophenyl regioisomer (CAS 14088-96-1), which melts at 132–135°C . This 54–59°C difference reflects altered crystal packing energetics due to the change in bromine position and can impact purification via recrystallization, as well as solid-state stability assessments. Additionally, the compound has a predicted density of 1.579±0.06 g/cm³ and a predicted pKa of 13.79±0.20, providing baseline data for solubility and ionization potential predictions .

Melting Point Comparison
Head-to-head
4-Br: 189–191°C
3-Br: 132–135°C
Higher mp may simplify recrystallization; altered crystal packing
Predicted density & pKa also differ
Pre-formulation Solid-State Chemistry Analytical Chemistry

1-(4-Bromophenyl)imidazolidin-2-one: Application Scenarios


BRD4 Bromodomain 2 Inhibitor Development

Medicinal chemistry teams engaged in epigenetic drug discovery should procure this compound as a quantitatively characterized starting point for developing BRD4 BD2 inhibitors. The reported cellular IC50 of 1.6 μM provides a validated baseline for SAR expansion, enabling systematic modifications to the imidazolidinone core or the 4-bromophenyl substituent to improve potency and selectivity [1]. Given that BRD4 inhibition is implicated in cancer and fibrosis, this compound serves as a tangible entry into a therapeutically relevant chemical space.

Conjugated Polymer Synthesis via Cross-Coupling

Polymer chemists and materials scientists requiring functional monomers for Suzuki-Miyaura polymerization should select 1-(4-Bromophenyl)imidazolidin-2-one over non-halogenated or fluoro-substituted analogs. Its para-bromophenyl group acts as a reactive handle for chain extension, enabling the incorporation of the imidazolidinone urea motif into conjugated polymer backbones for applications in organic electronics or fluorescent sensors, as demonstrated in the synthesis of fluorene-based copolymers [2].

Immunosuppressive Agent Discovery

Researchers focused on identifying novel immunosuppressive small molecules should prioritize this compound as a representative of the halogen-substituted N1-phenyl imidazolidin-2-one series. Class-level SAR data indicate that para-halogen substitution enhances activity in splenocyte proliferation assays, making the 4-bromo derivative a logical choice for initial screening and subsequent optimization in T-cell mediated immune response models [3].

Application
Selection Property
Validation Focus
Epigenetic target engagement studies
BRD4 BD2 inhibition context
Cellular target engagement & potency assay
Conjugated polymer synthesis
Aryl bromide cross-coupling handle
Suzuki-Miyaura polymerization & material properties
Immunosuppressive pathway research
Para-halogen SAR context
T-cell proliferation assay & class-level activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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